2-Cyanobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanobenzoic acid can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then converted to this compound through a series of reactions involving dehydration and hydrolysis . Another method involves the Sandmeyer reaction, where 2-aminobenzoic acid is diazotized and then treated with cuprous cyanide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Sandmeyer reaction due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and purity, often involving temperatures between 0 to 20°C and vigorous mechanical stirring to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobenzoic acid undergoes various chemical reactions, including:
Decarboxylation: Removal of the carboxyl group, often resulting in the formation of benzonitrile.
Decarboxylative Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) at the position of the carboxyl group.
Protodecarboxylation: Replacement of the carboxyl group with a hydrogen atom
Common Reagents and Conditions:
Decarboxylation: Typically performed under thermal conditions or in the presence of catalysts.
Decarboxylative Halogenation: Uses halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Protodecarboxylation: Often involves the use of strong acids or bases to facilitate the reaction
Major Products:
Benzonitrile: Formed through decarboxylation.
Halogenated Benzoic Acids: Formed through decarboxylative halogenation.
Benzoic Acid Derivatives: Formed through various substitution reactions
Scientific Research Applications
2-Cyanobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyanobenzoic acid largely depends on its chemical reactivity and the specific context in which it is used. In biochemical applications, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and carboxyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Benzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Cyanobenzoic Acid: The cyano group is positioned at the para position, leading to different reactivity and properties.
3-Cyanobenzoic Acid: The cyano group is positioned at the meta position, also resulting in different chemical behavior.
Uniqueness: 2-Cyanobenzoic acid is unique due to the ortho positioning of the cyano group, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different steric and electronic effects compared to its meta and para counterparts, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-cyanobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNSDCJFTHMDAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191732 | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-22-3 | |
Record name | 2-Cyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3839-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70191732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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